molecular formula C15H18N2O3 B2456715 N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide CAS No. 2200205-94-1

N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide

Cat. No. B2456715
CAS RN: 2200205-94-1
M. Wt: 274.32
InChI Key: BVCDKTMFZPAVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide, also known as HPP-22, is a potent and selective inhibitor of the protein tyrosine phosphatase, PTPσ. PTPσ is a member of the protein tyrosine phosphatase family, which is involved in regulating cell growth, differentiation, and survival. HPP-22 has been shown to have potential applications in scientific research, particularly in the study of neurological disorders.

Mechanism Of Action

N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is a selective inhibitor of PTPσ, which is a transmembrane protein that is expressed in neurons and glial cells. PTPσ is involved in regulating the growth and regeneration of axons, and the inhibition of PTPσ activity by N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide promotes axon growth and regeneration.
Biochemical and Physiological Effects:
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects, including the promotion of axon growth and regeneration, the inhibition of PTPσ activity, and the potential treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in lab experiments is its selectivity for PTPσ, which allows for the specific inhibition of this protein. However, one limitation of using N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in scientific research. One potential application is in the treatment of neurological disorders, such as spinal cord injury and multiple sclerosis. Additionally, N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide may have potential applications in the study of other diseases and conditions, such as cancer and diabetes. Further research is needed to fully understand the potential applications of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in scientific research.

Synthesis Methods

The synthesis of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide involves several steps, including the reaction of 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-one with ethyl 3-oxobut-2-enoate, followed by the reaction of the resulting product with 3-bromopropionyl chloride. The final product is obtained by reacting the intermediate with propargylamine.

Scientific Research Applications

N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has been shown to have potential applications in scientific research, particularly in the study of neurological disorders. PTPσ has been implicated in the regulation of axon growth and regeneration, and the inhibition of PTPσ activity by N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has been shown to promote axon growth in vitro and in vivo. N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has also been shown to have potential applications in the treatment of spinal cord injury and multiple sclerosis.

properties

IUPAC Name

N-[3-(5-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-14(19)16-8-6-15(20)17-9-7-12-11(10-17)4-3-5-13(12)18/h2-5,18H,1,6-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCDKTMFZPAVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC2=C(C1)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.